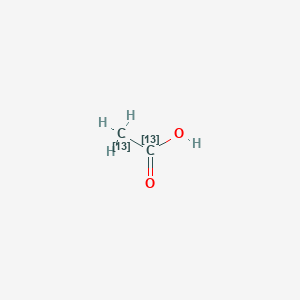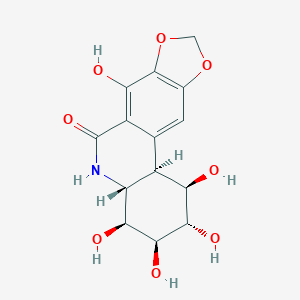
Pancratistatin
Descripción general
Descripción
Pancratistatin (PST) is a natural compound initially extracted from the spider lily, a Hawaiian native plant of the family Amaryllidaceae . It occurs naturally in Hawaiian spider lily, a flowering plant within the family Amaryllidaceae . It is mostly found in the bulb tissues of spider lilies .
Synthesis Analysis
The biosynthesis of Pancratistatin is accomplished via synthesis from O-methylnorbelladine by para-para phenol coupling to obtain vittatine as an intermediate . The first total synthesis of racemic (+/-)-pancratistatin was reported by Samuel Danishefsky and Joung Yon Lee, which involved a very complex and long (40 steps) total synthesis .Molecular Structure Analysis
Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .Chemical Reactions Analysis
A UPLC-MS/MS method was developed for determination of pancratistatin in the mouse blood . The method showed a good linear in the range of 10–4,000 ng mL −1 .Physical And Chemical Properties Analysis
Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .Aplicaciones Científicas De Investigación
1. Anti-Cancer Potential
Pancratistatin, a natural compound isolated from Hymenocallis littoralis, has shown significant promise in cancer research. It has been identified as an effective agent in inducing apoptosis, specifically in cancer cells, while having minimal effects on non-cancerous cells. This selective action makes it a potent candidate for cancer therapy. For instance, studies have demonstrated pancratistatin's ability to induce apoptosis in human lymphoma cells, prostate cancer cells, and leukemia samples, highlighting its potential as a non-toxic therapy in cancer treatment (Kekre et al., 2005), (Griffin et al., 2011), (Griffin et al., 2010).
2. Mitochondrial Targeting in Cancer Cells
Research indicates that pancratistatin targets cancer cell mitochondria, a novel approach compared to many current chemotherapeutics that induce apoptosis via genotoxic mechanisms. This unique targeting potentially reduces the risk of affecting non-cancerous cells. Studies have shown its effectiveness in reducing the growth of human colon tumor xenografts and triggering apoptosis and autophagy in metastatic cancer cells (Griffin et al., 2011), (Castillo et al., 2022).
3. Synthesis of Structurally Simplified Analogues
Due to the low natural availability and complex structure of pancratistatin, research has also focused on synthesizing structurally simplified analogues that maintain its antiproliferative properties. These efforts are pivotal for the development of more accessible and potentially more effective cancer therapies (Manpadi et al., 2009), (Kireev et al., 2006).
4. Synergistic Effects with Other Compounds
Pancratistatin has shown potential in synergistic applications with other drugs like tamoxifen, enhancing its apoptotic effects specifically in cancer cells. This synergy could lead to more effective treatment strategies in cancers like breast and melanoma, where traditional therapies have limitations (Siedlakowski et al., 2008), (Chatterjee et al., 2011).
Mecanismo De Acción
Pancratistatin exhibits potent apoptotic activity against a large panel of cancer cells lines and has an insignificant effect on noncancerous cell lines . It is thought to target cancer cell mitochondria rather than DNA or its replicative machinery . It decreases mitochondrial membrane potential and induces apoptotic nuclear morphology in p53-mutant and wild-type p53 colorectal carcinoma cell lines .
Direcciones Futuras
Pancratistatin is thought to have potential as a basis for the development of new pharmaceuticals, particularly in the field of cancer treatment . It has been shown to selectively induce apoptosis in a variety of human cancer cells, but has no significant effect on non-cancer cells . There is ongoing research to understand more about its mechanism of action and potential applications .
Propiedades
IUPAC Name |
(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZDOWOLGNDPW-ALTGWBOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315881 | |
| Record name | (+)-Pancratistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |
| Record name | PANCRATISTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Pancratistatin | |
CAS RN |
96203-70-2 | |
| Record name | (+)-Pancratistatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pancratistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pancratistatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Pancratistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pancratistatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





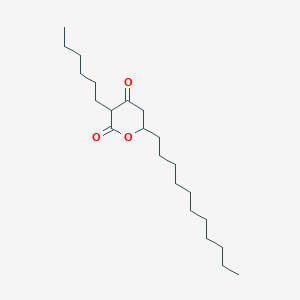
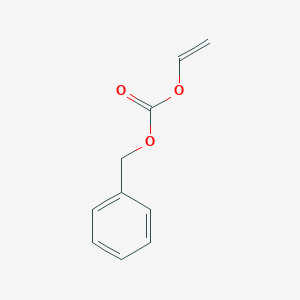


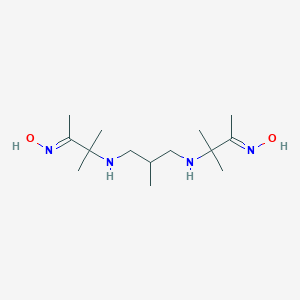
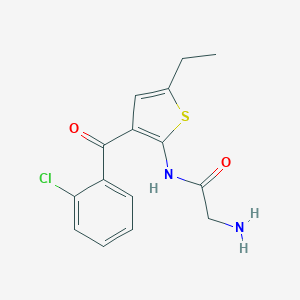

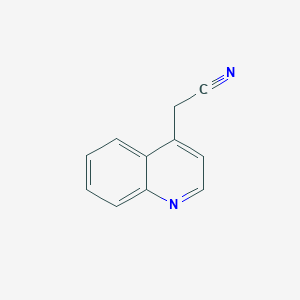
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
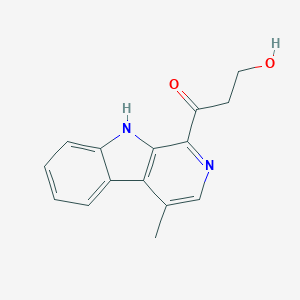
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)
